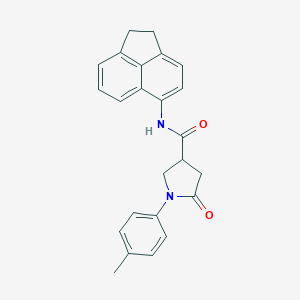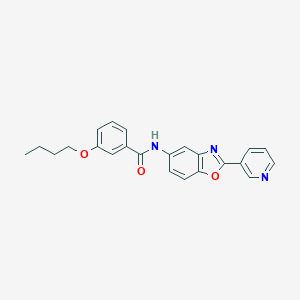
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as DAPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DAPC is a pyrrolidine derivative that has been synthesized through a multi-step process involving several chemical reactions. The compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has also been found to modulate the expression of genes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and anti-oxidant properties.
Biochemical and Physiological Effects
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the modulation of gene expression, and the reduction of oxidative stress and inflammation. These effects make N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide a promising candidate for further research in the areas of drug discovery and development.
実験室実験の利点と制限
One advantage of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is that it can be synthesized in high yields and purity, making it suitable for further research applications. However, one limitation of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for research on N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide, including:
1. Further studies on the mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide to better understand its biological activities.
2. Investigation of the potential therapeutic applications of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide in the treatment of cancer and other diseases.
3. Optimization of the synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide to improve its yield and purity.
4. Development of novel derivatives of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide with enhanced biological activities.
5. Evaluation of the safety and toxicity of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide in animal models.
In conclusion, N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a promising compound that has gained attention in the scientific community due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
合成法
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves several chemical reactions, including the reaction of 1,2-dihydroacenaphthylene with 4-methylbenzaldehyde to form the intermediate compound, 1-(4-methylphenyl)-2-(1,2-dihydroacenaphthylen-5-yl)ethanone. This intermediate compound is then reacted with ethyl acetoacetate and ammonium acetate to form N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide. The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been optimized to produce high yields and purity, making it suitable for further research applications.
科学的研究の応用
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. These activities make N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide a promising candidate for further research in the areas of drug discovery and development. N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro, making it a potential therapeutic agent for cancer treatment.
特性
製品名 |
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
分子式 |
C24H22N2O2 |
分子量 |
370.4 g/mol |
IUPAC名 |
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H22N2O2/c1-15-5-10-19(11-6-15)26-14-18(13-22(26)27)24(28)25-21-12-9-17-8-7-16-3-2-4-20(21)23(16)17/h2-6,9-12,18H,7-8,13-14H2,1H3,(H,25,28) |
InChIキー |
YGWPEJBKPGPPHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C4C=CC=C5C4=C(CC5)C=C3 |
正規SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C4CCC5=C4C3=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-methyl-4-[(3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B278563.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B278564.png)

![Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278570.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278571.png)
![N-[4-(benzoylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278573.png)
![2-chloro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B278574.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide](/img/structure/B278576.png)
![Methyl 4-cyano-5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278578.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B278579.png)


![Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide](/img/structure/B278582.png)
